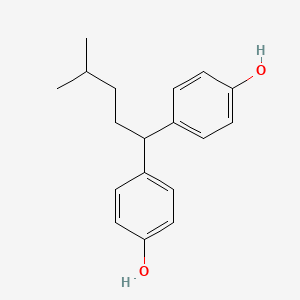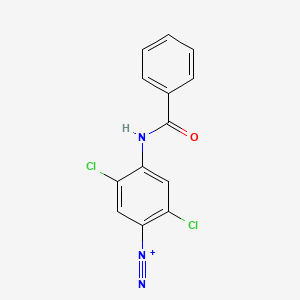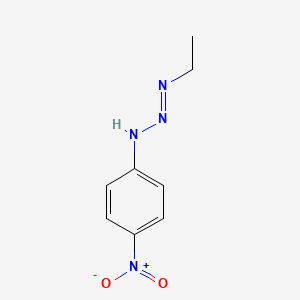![molecular formula C20H24O2 B14354433 [1,1'-Biphenyl]-3-YL octanoate CAS No. 92449-31-5](/img/structure/B14354433.png)
[1,1'-Biphenyl]-3-YL octanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-3-YL octanoate: is an ester compound derived from the reaction between [1,1’-Biphenyl]-3-ol and octanoic acid. This compound is characterized by its biphenyl structure, which consists of two connected benzene rings, and an octanoate group, which is an eight-carbon chain ester. The unique structure of [1,1’-Biphenyl]-3-YL octanoate makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-YL octanoate typically involves an esterification reaction. This reaction occurs between [1,1’-Biphenyl]-3-ol and octanoic acid in the presence of a catalyst, usually a strong acid like sulfuric acid or a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product. The general reaction scheme is as follows:
[ \text{[1,1’-Biphenyl]-3-ol} + \text{Octanoic Acid} \xrightarrow{\text{Catalyst}} \text{[1,1’-Biphenyl]-3-YL octanoate} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-3-YL octanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of immobilized catalysts can enhance the efficiency and sustainability of the process.
化学反应分析
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3-YL octanoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The ester group in [1,1’-Biphenyl]-3-YL octanoate can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfur trioxide (SO₃), and halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated biphenyl derivatives.
科学研究应用
Chemistry:
Catalysis: [1,1’-Biphenyl]-3-YL octanoate can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antioxidant Studies: The biphenyl structure is known for its antioxidant properties, making [1,1’-Biphenyl]-3-YL octanoate a candidate for studies on oxidative stress and related biological processes.
Medicine:
Drug Development: The compound’s unique structure allows it to be explored as a potential drug candidate, particularly in the development of anti-inflammatory and anticancer agents.
Industry:
Material Science: [1,1’-Biphenyl]-3-YL octanoate can be used in the production of polymers and resins, contributing to the development of new materials with enhanced properties.
作用机制
The mechanism of action of [1,1’-Biphenyl]-3-YL octanoate involves its interaction with various molecular targets and pathways. The biphenyl structure allows it to interact with aromatic amino acids in proteins, potentially affecting enzyme activity and protein-protein interactions. Additionally, the octanoate group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
相似化合物的比较
- [1,1’-Biphenyl]-2-YL octanoate
- [1,1’-Biphenyl]-4-YL octanoate
- [1,1’-Biphenyl]-3-YL butanoate
Comparison:
- Structural Differences: The position of the octanoate group on the biphenyl structure can significantly influence the compound’s reactivity and properties. For example, [1,1’-Biphenyl]-2-YL octanoate and [1,1’-Biphenyl]-4-YL octanoate have the octanoate group attached at different positions, leading to variations in steric hindrance and electronic effects.
- Reactivity: The reactivity of these compounds in chemical reactions can vary based on the position of the octanoate group. For instance, [1,1’-Biphenyl]-3-YL octanoate may undergo substitution reactions more readily than its 2-YL and 4-YL counterparts due to differences in electronic distribution.
- Applications: While all these compounds can be used in similar applications, such as catalysis and drug development, their specific properties may make one more suitable than the others for certain applications. For example, [1,1’-Biphenyl]-3-YL octanoate may have better antioxidant properties compared to [1,1’-Biphenyl]-4-YL octanoate.
属性
CAS 编号 |
92449-31-5 |
|---|---|
分子式 |
C20H24O2 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
(3-phenylphenyl) octanoate |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-5-9-15-20(21)22-19-14-10-13-18(16-19)17-11-7-6-8-12-17/h6-8,10-14,16H,2-5,9,15H2,1H3 |
InChI 键 |
OTFBCABWDRINDE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)OC1=CC=CC(=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



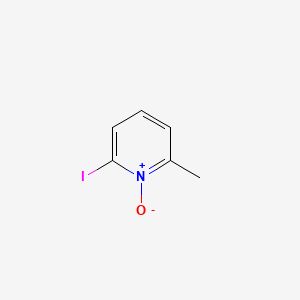
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B14354365.png)
![N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14354367.png)


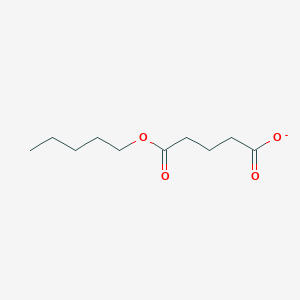
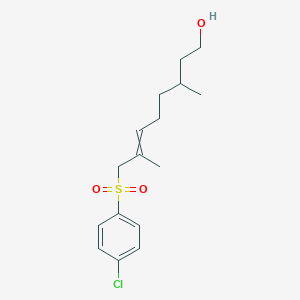
![4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid](/img/structure/B14354401.png)
